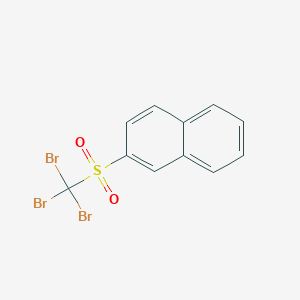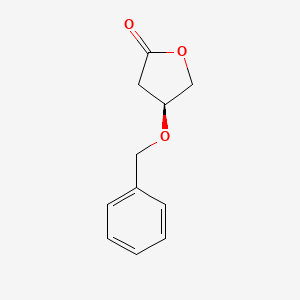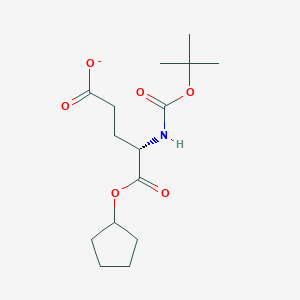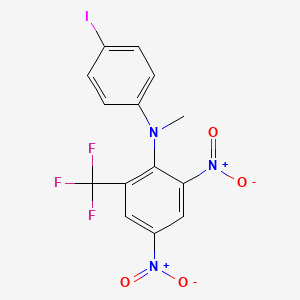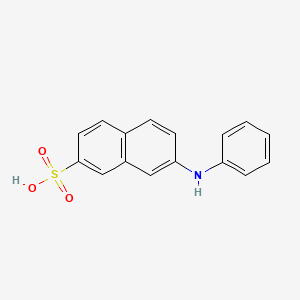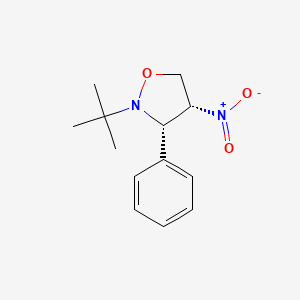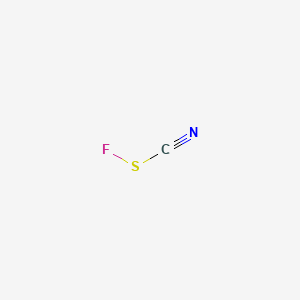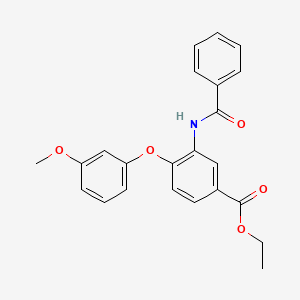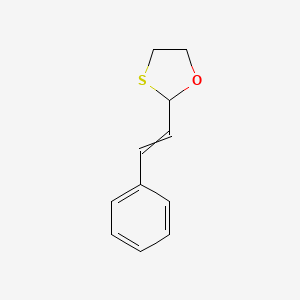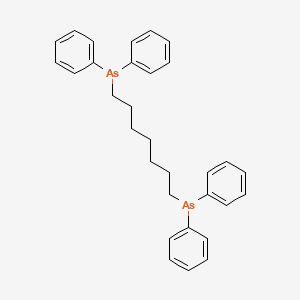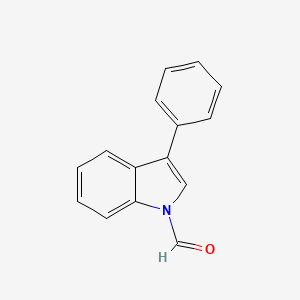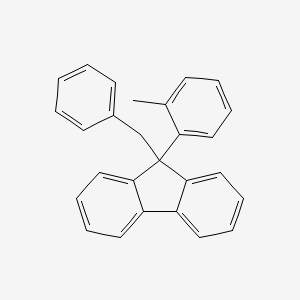![molecular formula C14H6Cl4F2N2O2 B14424396 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide CAS No. 83121-22-6](/img/structure/B14424396.png)
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro and tetrachlorophenyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2,3,4,5-tetrachloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and tetrachlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of various fluorinated compounds.
2,3,4,5-Tetrachloroaniline: Used in the synthesis of chlorinated aromatic compounds.
2,6-Difluorobenzamide: Shares a similar benzamide core but lacks the tetrachlorophenyl group
Uniqueness
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is unique due to its combination of difluoro and tetrachlorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
83121-22-6 |
|---|---|
分子式 |
C14H6Cl4F2N2O2 |
分子量 |
414.0 g/mol |
IUPAC 名称 |
2,6-difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H6Cl4F2N2O2/c15-5-4-8(11(17)12(18)10(5)16)21-14(24)22-13(23)9-6(19)2-1-3-7(9)20/h1-4H,(H2,21,22,23,24) |
InChI 键 |
JNBDIGKCSQUJBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


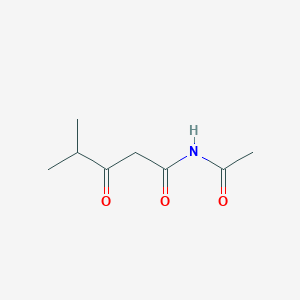
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
